molecular formula C7H12Cl2FN B6183063 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 2624132-34-7

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No. B6183063
CAS RN: 2624132-34-7
M. Wt: 200.1
InChI Key:
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Description

1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride (1-CFAOH) is an organofluorine compound with unique properties, which makes it a potential candidate for scientific research applications. 1-CFAOH is a colorless, odorless, and non-volatile solid with a melting point of 148-150°C. It is a stable compound that is insoluble in water, but soluble in organic solvents such as methanol and dimethylformamide. It is also stable in aqueous solutions with a pH range of 4-10.

Mechanism of Action

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride acts as a proton donor and a hydrogen-bond acceptor. It is capable of forming hydrogen bonds with other molecules, which can lead to the formation of stable complexes. In addition, 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride can form coordination complexes with transition metal ions, which can be used in a variety of applications.
Biochemical and Physiological Effects
1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is not known to have any adverse biochemical or physiological effects. It is generally considered to be non-toxic and non-irritating to the skin, eyes, and respiratory system. Additionally, 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is not known to be carcinogenic or mutagenic.

Advantages and Limitations for Lab Experiments

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride has several advantages for laboratory experiments. It is a stable compound that is insoluble in water, but soluble in organic solvents. This makes it easy to work with and handle in the lab. Additionally, 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is non-toxic and non-irritating, which makes it safe to use in experiments. The major limitation of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride has a wide range of potential future applications in scientific research. It could be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride could be used in the synthesis of fluorinated polymers and in the study of the structure and properties of fluorinated materials. Furthermore, 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride could be used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. Finally, 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride could be used in the development of new materials with unique properties, such as enhanced solubility, stability, and reactivity.

Synthesis Methods

The synthesis of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is accomplished through a two-step process. The first step involves the reaction of 1-chloro-1-fluoro-2-butanol with hydrochloric acid to form 1-chloro-1-fluoro-6-azaspiro[2.5]octane (1-CFAS). The second step involves the addition of hydrochloric acid to 1-CFAS to form 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride. The reaction is carried out in a closed system at a temperature of 70-80°C for a period of 1-2 hours. The yield of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride is typically in the range of 80-90%.

Scientific Research Applications

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. Additionally, 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride has been used in the synthesis of fluorinated polymers and in the study of the structure and properties of fluorinated materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride involves the reaction of 1-chloro-1-fluorocyclohexane with piperidine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "1-chloro-1-fluorocyclohexane", "piperidine", "hydrochloric acid" ], "Reaction": [ "1. 1-chloro-1-fluorocyclohexane is reacted with piperidine in the presence of a solvent such as ethanol or methanol.", "2. The reaction mixture is heated under reflux for several hours to allow for complete reaction.", "3. The resulting product is then treated with hydrochloric acid to obtain 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride.", "4. The product is isolated by filtration and washed with a suitable solvent such as diethyl ether or acetone.", "5. The final product is obtained as a white crystalline solid." ] }

CAS RN

2624132-34-7

Product Name

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride

Molecular Formula

C7H12Cl2FN

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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